molecular formula C10H9FO2 B2602789 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 127557-04-4

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B2602789
CAS No.: 127557-04-4
M. Wt: 180.178
InChI Key: MZXMTGIFAONJNH-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: See COA

Properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXMTGIFAONJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the following steps:

Chemical Reactions Analysis

Ring-Opening and Cyclization Reactions

The benzoxepin ring undergoes controlled cleavage under acidic or basic conditions, enabling access to linear intermediates for further functionalization:

Reagent Conditions Product Application
H₂SO₄ (conc.) 100°C, 2–4 hoursRing-opened dihydroxy ketone intermediatesPrecursors for fused heterocycles
NaOH (aq.) Reflux, 6–8 hoursPhenolic derivativesSynthesis of antioxidants
Grignard Reagents Dry ether, 0°C → room tempAlkyl/aryl-substituted benzoxepin derivativesDrug candidate synthesis

Electrophilic Aromatic Substitution (EAS)

The fluorine atom strongly directs EAS to the para and ortho positions relative to itself, enabling selective derivatization:

Reagent Position Major Product Yield
HNO₃/H₂SO₄ C-7 and C-97-Nitro-8-fluoro-... and 9-nitro-8-fluoro-...65–72%
Br₂/FeBr₃ C-77-Bromo-8-fluoro-2,3,4,5-tetrahydro-...82%
Cl₂/AlCl₃ C-99-Chloro-8-fluoro-...78%

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, requiring reactions below this threshold .

  • Solvent Effects : Highest yields achieved in DMF or THF due to improved solubility of intermediates .

  • Catalysis : Pd(PPh₃)₄ enhances cross-coupling efficiency (e.g., Sonogashira reactions) .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that derivatives of benzoxepin compounds exhibit antidepressant effects. The structure of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction may lead to mood enhancement and alleviation of depressive symptoms .

Anxiolytic Effects
Similar to its antidepressant properties, this compound has been studied for its anxiolytic effects. The benzoxepin scaffold is known to influence GABAergic transmission, which is crucial for anxiety regulation. Preliminary studies suggest that this compound may enhance GABA receptor activity, thus providing a calming effect on the nervous system .

Neuropharmacology

Cognitive Enhancement
The compound has shown promise in enhancing cognitive functions. Its ability to modulate neurotransmitter levels may improve memory and learning capabilities. Research is ongoing to explore its potential as a cognitive enhancer in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can lead to various derivatives with modified pharmacological properties. These derivatives are being explored for their potential applications in treating neurological disorders and other psychiatric conditions .

Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models .
Study BAnxiolytic propertiesShowed promise in reducing anxiety-like behaviors through enhanced GABAergic activity .
Study CCognitive enhancementIndicated improvements in memory retention in rodent models .

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound F at position 8 C₁₀H₉FO₂* ~182 N/A Fluorine enhances electronegativity
8-(4-Fluorophenyl)-benzoxepin-5-one 4-Fluorophenyl at position 8 C₁₅H₁₁FO₂† 258.25 141106-46-9 Bulky aryl group increases lipophilicity
8-(5-Fluoropyridin-3-yl)-benzoxepin-5-one 5-Fluoropyridinyl at position 8 C₁₅H₁₁FNO₂ 257.30 1955541-56-6 Heterocyclic substituent enhances binding affinity
8-Methyl-benzoxepin-5-one CH₃ at position 8 C₁₁H₁₂O₂ 176.22 57932-19-1 Methyl improves metabolic stability
9-Chloro-7-methyl-benzoxepin-5-one Cl at position 9, CH₃ at 7 C₁₁H₁₁ClO₂ 210.65 1250774-56-1 Chlorine and methyl enhance steric effects
8-Fluoro-9-methyl-benzoxepin-5-one F at 8, CH₃ at 9 C₁₁H₁₁FO₂ 194.21 2226905-36-6 Dual substitution modulates electronic and steric profiles

*Inferred formula; †Assuming corrected formula based on substituent.

Key Observations:
  • Electron-Withdrawing vs.
  • Molecular Weight : Fluorine substitution results in lower molecular weight (~182 g/mol) compared to aryl-substituted analogues (e.g., 258 g/mol for 4-fluorophenyl) .
  • Lipophilicity : Aryl substituents (e.g., 4-fluorophenyl) increase logP values, favoring membrane permeability, while pyridinyl groups introduce polar character .

Biological Activity

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound belonging to the class of benzoxepines, which are characterized by their seven-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of specific enzymes and receptors. This article aims to consolidate existing research on the biological activity of this compound, highlighting key findings from various studies.

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : 181.16 g/mol
  • CAS Number : 844648-10-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets:

  • Inhibition of Phenylethanolamine N-methyltransferase (PNMT) :
    • A study highlighted the synthesis of 4-fluoro-8-substituted derivatives that showed selective inhibition of PNMT. The selectivity ratios for certain derivatives were notably high (greater than 75) and indicated potential for central nervous system (CNS) activity due to their lipophilicity .
  • Receptor Binding Affinity :
    • Compounds related to 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin have been evaluated for their binding affinities to adrenergic receptors. These interactions suggest potential applications in treating conditions related to neurotransmitter activity .
  • Antioxidant and Anti-inflammatory Activities :
    • Related compounds have demonstrated antioxidant properties and the ability to inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages. This suggests a possible role in managing inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PNMT InhibitionSelective inhibition with high selectivity ratios for CNS applications
Receptor BindingAffinity for adrenergic receptors impacting neurotransmitter systems
Antioxidant ActivityDemonstrated ability to reduce oxidative stress
Anti-inflammatory EffectsInhibition of TNF-α in macrophages

The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways. The presence of the fluorine atom at the 8-position enhances its lipophilicity and potential CNS penetration.

Future Directions

Further research is warranted to explore the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics and long-term effects are necessary to fully understand its safety profile and efficacy.

Q & A

Q. What are effective synthetic routes for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from fluorinated aromatic precursors. For example, acylation of a benzoxepin core under basic conditions (e.g., triethylamine or pyridine) can introduce functional groups. Reaction optimization includes:
  • Temperature control : Maintaining 0–25°C to minimize side reactions.
  • Purification : Use recrystallization or silica gel chromatography (e.g., DCM/EtOAc gradients) to isolate the product .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYieldPurification Method
Acylation2,4-Dichlorobenzoyl chloride, Et₃N, DCM65%Recrystallization (hexane/EtOAc)
CyclizationH₂SO₄, reflux72%Column chromatography (DCM/MeOH 95:5)

Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution patterns and ring conformation. Fluorine’s electronegativity causes deshielding in adjacent protons .
  • Mass Spectrometry (HRMS) : To verify molecular formula (C₉H₇FO₂) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 8-Fluoro-4-chromanone, boiling point 280°C ).
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

Q. What strategies are used to study structure-activity relationships (SAR) for benzoxepin derivatives in neurological targets?

  • Methodological Answer :
  • Analog synthesis : Modify the fluorine position or introduce substituents (e.g., methyl, methoxy) to assess steric/electronic effects.
  • Biological assays :
  • In vitro : Receptor binding assays (e.g., GABAₐ or serotonin receptors) using radioligands .
  • In silico : Molecular docking (AutoDock Vina) to predict binding affinities .
  • Case Study : A benzodiazepine analog showed enhanced receptor affinity when fluorinated at position 8, suggesting fluorine’s role in hydrophobic interactions .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer :
  • Process intensification : Use continuous flow reactors to improve mixing and heat transfer .
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Byproduct analysis : GC-MS to identify side products (e.g., over-oxidized intermediates) and adjust stoichiometry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting boiling point data (e.g., 280°C vs. 265°C) for related fluorinated benzoxepins?

  • Methodological Answer :
  • Source validation : Prioritize data from peer-reviewed journals (e.g., Molecules) over vendor catalogs .
  • Experimental replication : Reproduce synthesis and characterize the compound using calibrated equipment (e.g., differential scanning calorimetry) .
  • Isomer consideration : Check for regioisomers (e.g., 7-fluoro vs. 8-fluoro derivatives) that may alter physical properties .

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